molecular formula C27H27N5O B6021014 11-[4-(4-methoxybenzyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-[4-(4-methoxybenzyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B6021014
M. Wt: 437.5 g/mol
InChI Key: NNLOJQWSTKUPGW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring . Benzimidazole derivatives are known to have a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic effects .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a piperazine ring, and a methoxybenzyl group. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzimidazole ring might undergo reactions typical of aromatic compounds, while the piperazine ring might participate in reactions involving nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and piperazine rings might affect its solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Benzimidazole derivatives are known to interact with various biological targets, but without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. Without specific studies, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its biological activity, and assessing its safety and toxicity .

properties

IUPAC Name

16-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O/c1-33-20-11-9-19(10-12-20)18-30-13-15-31(16-14-30)27-22-6-4-5-21(22)23(17-28)26-29-24-7-2-3-8-25(24)32(26)27/h2-3,7-12H,4-6,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLOJQWSTKUPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=C4CCCC4=C(C5=NC6=CC=CC=C6N35)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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